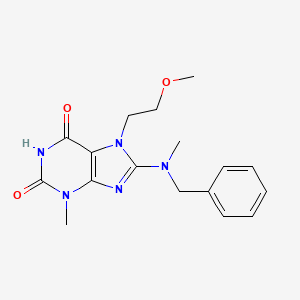

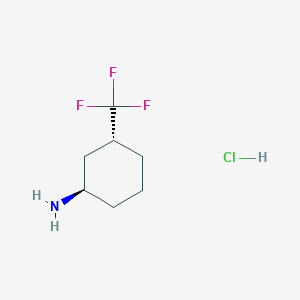

![molecular formula C11H10F3NO2 B2368023 N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2459725-66-5](/img/structure/B2368023.png)

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound. It’s part of the N-Trifluoromethyl Amines and Azoles group, which are rarely used but have been found to improve the properties of biologically active compounds .

Physical And Chemical Properties Analysis

N-Trifluoromethyl Amines and Azoles, which includes “N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide”, are known to have excellent aqueous stability. Compared to their N-methyl analogues, N-Trifluoromethyl Azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

科学的研究の応用

- Researchers have investigated the anti-inflammatory effects of N-arylcinnamamide derivatives, including this compound . These derivatives demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, surpassing the efficacy of the parental cinnamic acid. Notably, (2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited potent inhibition of the transcription factor NF-κB, comparable to the reference drug prednisone.

- 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for synthesizing fluazifop, a herbicide. Researchers have developed a straightforward one-step reaction to obtain 2,5-CTF in good yield .

- N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide falls within the category of decorated diazines. These compounds exhibit clinical applications, particularly in the context of pyrimidines (non-fused substituted forms) .

- The modification of the anilide core at specific positions (C(2,5)ʹ or C(2,6)ʹ) with lipophilic and bulky moieties enhances the anti-inflammatory potential of N-arylcinnamamides. These compounds may have a different mode of action compared to prednisone .

Anti-Inflammatory Potential

Synthesis of Trifluoromethylpyridines

Pharmacologically Active Decorated Diazines

Polypharmacology and Mode of Action

作用機序

Target of Action

It’s worth noting that similar compounds have been found to have anti-inflammatory potential .

Mode of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been shown to significantly attenuate lipopolysaccharide-induced NF-κB activation . This suggests that these compounds may interact with NF-κB, a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Biochemical Pathways

The inhibition of nf-κb suggests that it may impact inflammatory pathways, as nf-κb is known to play a key role in regulating the immune response to infection .

Result of Action

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide and its derivatives have been found to inhibit NF-κB activation more potently than the parental cinnamic acid . This suggests that these compounds may have anti-inflammatory effects at the molecular and cellular levels.

特性

IUPAC Name |

N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO2/c1-3-10(16)15-8-6-7(11(12,13)14)4-5-9(8)17-2/h3-6H,1H2,2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJYIHSCKVOMGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2367944.png)

![Methyl [1-(4-methoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2367949.png)

![N-(4-chlorophenyl)-2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]-1-hydrazinecarboxamide](/img/structure/B2367955.png)

![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)